Dithio-bis-phthalimide
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Overview
Description
Dithio-bis-phthalimide is a compound that features a disulfide bond flanked by two phthalimide groups. This structure makes it a versatile reagent in organic synthesis, particularly in the formation of unsymmetrical disulfides. The compound is known for its stability and ease of preparation, making it a valuable tool in various chemical applications.
Preparation Methods
Dithio-bis-phthalimide can be synthesized in high yields through a straightforward process. One common method involves the reaction of phthalimide with sulfur to form the disulfide bond. This reaction typically requires a base such as potassium hydroxide and is carried out under mild conditions. The resulting product is then purified through recrystallization .
Chemical Reactions Analysis
Dithio-bis-phthalimide undergoes several types of chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols.
Substitution: The phthalimide groups can be substituted with various nucleophiles under appropriate conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Dithio-bis-phthalimide has a wide range of applications in scientific research:
Biology: The compound is utilized in the study of redox biology due to its ability to form and break disulfide bonds.
Mechanism of Action
The mechanism of action of dithio-bis-phthalimide involves the formation and cleavage of disulfide bonds. This process is crucial in various biochemical pathways, including protein folding and redox signaling. The compound can interact with thiol groups in proteins, leading to the formation of mixed disulfides and subsequent changes in protein function .
Comparison with Similar Compounds
Dithio-bis-phthalimide can be compared to other disulfide-containing compounds such as:
N-(Morpholine-4-dithio)phthalimide: This compound also features a disulfide bond but has different leaving groups, making it useful for different types of transformations.
The uniqueness of this compound lies in its ability to form stable disulfide bonds while being easily modifiable under various reaction conditions.
Properties
Molecular Formula |
C16H8N2O4S2 |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
4-[(1,3-dioxoisoindol-4-yl)disulfanyl]isoindole-1,3-dione |
InChI |
InChI=1S/C16H8N2O4S2/c19-13-7-3-1-5-9(11(7)15(21)17-13)23-24-10-6-2-4-8-12(10)16(22)18-14(8)20/h1-6H,(H,17,19,21)(H,18,20,22) |
InChI Key |
BMIRYILFHKZQCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)SSC3=CC=CC4=C3C(=O)NC4=O)C(=O)NC2=O |
Origin of Product |
United States |
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